Methyl 2-amino-3-(tert-butoxy)propanoate
Description
Academic Significance as a Chiral Amino Acid Derivative Building Block
The inherent chirality of Methyl 2-amino-3-(tert-butoxy)propanoate, derived from natural L-serine or its D-enantiomer, makes it a highly significant chiral building block in asymmetric synthesis. nih.govsigmaaldrich.com Chiral amino acids and their derivatives are fundamental tools for accessing enantiopure compounds, which is crucial in pharmaceutical and agrochemical industries where stereochemistry often dictates biological activity. mdpi.com These building blocks can be utilized in several ways, including as chiral precursors, where the original stereocenter is incorporated into the final target molecule. mdpi.com
The application of serine derivatives as chiral synthons is well-established for the asymmetric synthesis of a variety of nitrogen-containing target molecules. sigmaaldrich.com For instance, derivatives of serine are used to create more complex chiral structures, such as in the synthesis of other non-proteinogenic amino acids or chiral amines. nottingham.ac.uk The tert-butoxy (B1229062) protecting group on the side chain is crucial as it prevents unwanted side reactions of the hydroxyl group while being stable under a range of reaction conditions, yet readily removable when needed. This allows for the selective manipulation of other functional groups within the molecule.
The methyl ester provides a convenient handle for further transformations, such as amide bond formation in peptide synthesis. The combination of these features in a single, well-defined chiral molecule provides chemists with a reliable and versatile tool for constructing stereochemically complex targets with high precision.
Strategic Importance in Complex Molecular Architecture Construction
The strategic importance of this compound lies in its role as a protected amino acid derivative, which is fundamental in the stepwise construction of complex molecular architectures, most notably peptides. guidechem.comnih.gov In peptide synthesis, the controlled and sequential addition of amino acids is paramount. This requires the selective protection and deprotection of the amino and carboxyl groups, as well as any reactive side chains. wikipedia.org
The tert-butyl ether on the serine side chain of this compound offers robust protection under the conditions typically used for peptide bond formation. acs.org This is particularly important for serine, as its hydroxyl group can otherwise lead to side reactions and racemization during coupling steps. researchgate.net The use of tert-butyl protecting groups is a cornerstone of the widely used Boc/Bzl and Fmoc/tBu strategies in solid-phase peptide synthesis (SPPS). wikipedia.org
Evolution of its Role in Modern Synthetic Chemistry
The role of this compound and similar protected amino acids has evolved in lockstep with the advancements in synthetic chemistry, particularly in the realm of peptide and protein synthesis. The journey from classical solution-phase peptide synthesis to the revolutionary solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield dramatically increased the demand for well-behaved, orthogonally protected amino acid building blocks. wikipedia.orgresearchgate.net
In the early days, protecting group strategies were often cumbersome and required harsh conditions for removal. The development of acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group for the N-terminus and tert-butyl ethers for side-chain protection was a significant step forward. nih.gov This allowed for milder deprotection conditions and greater functional group tolerance.
The subsequent introduction of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection, used in conjunction with acid-labile side-chain protecting groups like tert-butyl, established the highly efficient and orthogonal Fmoc/tBu strategy. wikipedia.org This methodology has become a mainstay in automated peptide synthesizers. The commercial availability of building blocks like N-Fmoc-O-tert-butyl-serine, which can be derived from this compound, has been critical to the success of this technology. google.com
More recently, the development of new ligation chemistries for the synthesis of large proteins has further underscored the importance of versatile protected amino acid derivatives. pnas.org As chemists continue to tackle the synthesis of increasingly complex biomolecules and functional materials, the demand for sophisticated building blocks like this compound will undoubtedly continue to grow. nih.gov
Data Tables
Table 1: Physicochemical Properties of Methyl (2R)-2-amino-3-(tert-butoxy)propanoate This table is interactive. Click on the headers to sort.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H17NO3 | nih.gov |
| Molecular Weight | 175.23 g/mol | nih.gov |
| IUPAC Name | methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | nih.gov |
| CAS Number | 88132-89-2 | nih.gov |
Table 2: Related Serine Derivatives and their Applications This table is interactive. Use the search bar to filter results.
| Compound Name | Key Application | Reference |
|---|---|---|
| L-Serine methyl ester hydrochloride | Peptide synthesis, protein research, drug synthesis | guidechem.comnih.gov |
| N-Fmoc-O-tert-butyl-serine | Solid-phase peptide synthesis (Fmoc/tBu strategy) | google.com |
| (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate | Intermediate for Biotin synthesis | scientific.net |
| Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride | Peptide synthesis, pharmaceutical development | evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJPLCPGTJXFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design
Primary Synthetic Pathways for Methyl 2-amino-3-(tert-butoxy)propanoate
The synthesis of this compound, a valuable serine derivative, typically commences from L-serine. The key transformations involve the protection of the hydroxyl and amino functionalities, followed by the esterification of the carboxylic acid.
Esterification Strategies in Propanoate Formation
The formation of the methyl ester from the corresponding carboxylic acid is a fundamental step. A common method involves the reaction of serine with anhydrous methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride gas. This process first yields serine methyl ester hydrochloride. google.com Alternatively, thionyl chloride in methanol can be employed for the esterification of L-aspartic acid to its methyl ester, a strategy that can be adapted for serine. vulcanchem.com
Introduction and Manipulation of the O-tert-Butyl Moiety
The introduction of the O-tert-butyl group is a critical step that imparts specific properties to the molecule. This is typically achieved by reacting the hydroxyl group of a serine derivative with isobutylene (B52900) under acidic catalysis, for instance, using p-toluenesulfonic acid in a solvent like dioxane or dichloromethane. google.com The tert-butyl group serves as a bulky, non-polar protecting group for the hydroxyl function of serine. nih.gov This side-chain protection is crucial in peptide synthesis to prevent unwanted side reactions. nih.gov
Amino Group Protection and Deprotection in Synthetic Sequences
In multi-step syntheses, particularly in peptide chemistry, the protection and deprotection of the α-amino group must be carefully orchestrated. nih.gov This allows for the sequential formation of peptide bonds without unintended reactions at the amine functionality. wikipedia.org
Application of tert-Butoxycarbonyl (Boc) Protection and Cleavage
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.orgorganic-chemistry.org The protection of an amino group with Boc is typically accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgnih.gov This method is highly efficient and chemoselective for the mono-N-Boc protection of a wide range of amines. organic-chemistry.org
The Boc group is stable to most nucleophiles and bases, making it compatible with other protecting groups like Fmoc in orthogonal protection strategies. organic-chemistry.org Deprotection of the Boc group is generally achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane. wikipedia.org The mechanism involves the formation of a tert-butyl cation, which necessitates the use of scavengers to prevent alkylation of other nucleophilic sites in the molecule. wikipedia.org
| Protection/Deprotection | Reagents | Conditions |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Aqueous or anhydrous conditions, room temperature or gentle heating |
| Boc Deprotection | Strong acid (e.g., Trifluoroacetic acid, HCl) | Anhydrous conditions, often in dichloromethane |
Comparative Analysis of Orthogonal Protecting Group Strategies
In the synthesis of complex peptides, orthogonal protecting group strategies are essential. nih.govfiveable.me This approach allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthetic sequence. fiveable.me The most common orthogonal pair is the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de
The Fmoc group is typically used to protect the α-amino group of amino acids and is removed with a base, commonly piperidine (B6355638) in DMF. iris-biotech.de The tert-butyl (tBu) group, on the other hand, is used to protect side-chain functionalities such as the hydroxyl group of serine and is cleaved with strong acid, often trifluoroacetic acid (TFA). iris-biotech.de
Other protecting groups, such as the Alloc (allyloxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) groups, offer additional levels of orthogonality. The Alloc group is removed by palladium-catalyzed reactions, while the Dde group is cleaved with hydrazine. acs.org The choice of protecting groups is critical and must be carefully considered to ensure compatibility and selective removal throughout the synthesis. nih.govfiveable.me
| Protecting Group | Cleavage Condition | Orthogonal to |
| Boc | Acid (e.g., TFA) | Fmoc, Alloc, Dde |
| Fmoc | Base (e.g., Piperidine) | Boc, tBu, Trt |
| Alloc | Pd(0) catalyst | Boc, Fmoc |
| Dde | Hydrazine | Boc, Fmoc, Alloc |
Asymmetric Synthesis and Enantioselective Access to this compound
Achieving the desired stereochemistry is crucial for the biological activity of molecules like this compound. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.
Several strategies have been developed for the asymmetric synthesis of α-amino acids and their derivatives. These include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. For instance, asymmetric Michael addition reactions of chiral amines to α,β-unsaturated esters have been used to create chiral β-amino esters with high stereoselectivity. researchgate.net Another approach involves the enantioselective alkylation of a Schiff base derived from an amino acid ester. researchgate.net
More recently, molybdenum-catalyzed asymmetric amination of α-hydroxy esters has emerged as a promising method for synthesizing N-protected unnatural α-amino acids. nih.gov This reaction can be made asymmetric by using a chiral molybdenum complex and a chiral phosphoric acid, leading to high yields and excellent enantioselectivity. nih.gov While not specifically detailed for this compound in the provided context, these general methods for asymmetric amino acid synthesis are applicable and represent the forefront of achieving enantiopure products.
Catalytic Asymmetric Methods
Catalytic asymmetric synthesis provides an efficient route to chiral compounds from prochiral precursors, minimizing the need for chiral auxiliaries and stoichiometric chiral reagents. For the synthesis of this compound, several catalytic asymmetric strategies can be envisioned, primarily revolving around the asymmetric functionalization of a glycine (B1666218) equivalent.
One of the most powerful methods for the asymmetric synthesis of α-amino acids is through the catalytic enantioselective alkylation of a glycine Schiff base, often employing phase-transfer catalysis (PTC). organic-chemistry.orgorganic-chemistry.org In a potential route to this compound, a glycine tert-butyl ester Schiff base could be alkylated with a suitable electrophile in the presence of a chiral phase-transfer catalyst, such as a cinchonidinium salt. The reaction's success hinges on the catalyst's ability to create a chiral environment that directs the alkylation to one face of the enolate, leading to high enantioselectivity.
Table 1: Key Parameters in Catalytic Asymmetric Alkylation
| Parameter | Description | Relevance to Synthesis |
| Catalyst | Chiral, non-racemic molecule that induces enantioselectivity. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are common. organic-chemistry.org | The choice of catalyst is crucial for achieving high enantiomeric excess (ee). |
| Substrate | Prochiral glycine derivative, typically a Schiff base of a glycine ester. | The ester group can influence reactivity and selectivity. |
| Electrophile | Reagent that introduces the desired side chain. For the target molecule, this would be a tert-butoxymethyl halide. | The reactivity and steric bulk of the electrophile affect the reaction efficiency. |
| Solvent | The medium for the reaction. Often a nonpolar organic solvent. | Solvent choice can impact the solubility of reactants and the catalyst's effectiveness. |
| Base | Used to generate the nucleophilic enolate from the glycine Schiff base. | The strength and nature of the base can influence the rate and selectivity of the reaction. |
Biocatalysis offers another highly enantioselective approach. Transaminases, for instance, can catalyze the asymmetric amination of α-keto acids to furnish α-amino acids with excellent optical purity. nih.govnih.gov A potential biocatalytic route to the target compound could involve the transamination of methyl 3-(tert-butoxy)-2-oxopropanoate. The enzyme would selectively transfer an amino group from a donor, such as isopropylamine, to the keto ester, yielding the desired (S)- or (R)-amino ester. The high selectivity of enzymes often eliminates the need for protecting groups on the substrate, streamlining the synthetic process. chemrxiv.orgthieme-connect.de
Diastereoselective Approaches
Diastereoselective methods are instrumental when the target molecule contains multiple stereocenters or when a chiral auxiliary is employed to direct the formation of a new stereocenter. The synthesis of this compound from a chiral precursor, such as L-serine, can be designed to proceed with high diastereoselectivity.
A common strategy involves the alkylation of a chiral, non-racemic glycine enolate equivalent. acs.org For instance, a chiral auxiliary can be attached to a glycine molecule to form a rigid cyclic system. Deprotonation followed by alkylation with a tert-butoxymethylating agent would proceed from the less sterically hindered face of the enolate, leading to a high diastereomeric excess. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target molecule.
Another diastereoselective approach starts from a readily available chiral building block like O-tert-butyl-L-serine. nih.govnih.gov Esterification of the carboxylic acid group to the methyl ester would directly yield the target compound. This method leverages the inherent chirality of the starting material, and the primary challenge lies in preventing racemization during the esterification step.
Table 2: Comparison of Diastereoselective Strategies
| Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |
| Chiral Auxiliary | Glycine | Diastereoselective alkylation | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Substrate Control | O-tert-butyl-L-serine | Esterification | Direct conversion, utilizes a readily available chiral pool starting material. | Potential for racemization during reaction, requires a stereochemically pure starting material. |
Scalable Synthesis and Process Optimization Considerations
The transition from a laboratory-scale synthesis to an industrial process necessitates careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the scalable synthesis of this compound, several aspects must be optimized.
A key consideration is the choice of starting materials and reagents. L-serine is an attractive starting material due to its availability and relatively low cost. orgsyn.orgpatsnap.comgoogle.comnih.govgoogle.com The tert-butylation of the hydroxyl group of serine is a critical step. Industrial methods often employ isobutylene in the presence of a strong acid catalyst. google.com Process optimization would focus on maximizing the yield and selectivity of this reaction while minimizing the formation of byproducts.
The purification of intermediates and the final product is another crucial aspect of scalable synthesis. Crystallization is often preferred over chromatography on a large scale due to its cost-effectiveness and efficiency. The development of a robust crystallization procedure for this compound or a suitable salt thereof would be a significant process optimization.
Furthermore, minimizing the number of synthetic steps is paramount for a cost-effective process. A direct esterification of O-tert-butyl-L-serine would be a more atom-economical and efficient route than a multi-step synthesis involving protection and deprotection steps. patsnap.com
Table 3: Process Optimization Parameters for Scalable Synthesis
| Parameter | Optimization Goal | Example Strategy |
| Raw Material Cost | Reduce overall production cost. | Utilize inexpensive and readily available starting materials like L-serine. |
| Reaction Efficiency | Maximize yield and minimize reaction time. | Optimize reaction conditions (temperature, concentration, catalyst loading). |
| Atom Economy | Minimize waste generation. | Design a synthesis with a minimal number of steps and protective groups. |
| Purification | Develop a scalable and cost-effective purification method. | Develop a crystallization-based purification instead of chromatography. |
| Safety | Ensure safe handling of all chemicals and processes. | Use less hazardous reagents and solvents; implement robust safety protocols. |
| Environmental Impact | Minimize the environmental footprint of the process. | Employ green chemistry principles, such as using recyclable catalysts and minimizing solvent waste. |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Amino Group: Amidation and Further Functionalization
The primary amino group of Methyl 2-amino-3-(tert-butoxy)propanoate is a key site for synthetic elaboration, primarily through acylation reactions to form amides. This transformation is fundamental in peptide synthesis, where the compound can act as a protected serine building block.
Amidation: The formation of an amide bond can be achieved by reacting the amino group with an activated carboxylic acid. Various modern coupling reagents are effective for this purpose. For instance, direct amidation of unprotected amino acids has been successfully carried out using borate (B1201080) esters like B(OCH₂CF₃)₃ or Lewis acids such as Ti(IV) and Zr(IV) salts, which catalyze the reaction between the amino acid and an amine. peptide.com Another approach involves the use of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) in the presence of imidazole, which serves to activate the carboxy group while transiently protecting the α-amino group, allowing for efficient amide bond formation with minimal racemization. google.com
N-Protection: For multi-step syntheses, particularly in peptide chemistry, the amino group is often protected to prevent undesired side reactions. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
Boc Protection: The Boc group is typically introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. researchgate.netorgsyn.org This protecting group is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).
Fmoc Protection: The Fmoc group can be attached by reacting the amino acid derivative with reagents such as Fmoc-Cl or Fmoc-osu. google.com A key advantage of the Fmoc group is its lability to basic conditions, such as treatment with piperidine (B6355638), which allows for orthogonal protection strategies in complex syntheses. wikipedia.org
Transformations of the Ester Functionality: Hydrolysis and Transesterification
The methyl ester of the title compound can undergo transformations typical of carboxylic acid esters, most notably hydrolysis and transesterification.
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid under basic conditions. For example, treatment of O-tert-butyl serine methyl ester with an aqueous sodium hydroxide (B78521) solution effectively yields the carboxylate salt, which can be subsequently protonated to give O-tert-butyl serine. google.com This reaction is a standard procedure for deprotecting the C-terminus in peptide synthesis or for preparing the free acid for subsequent coupling reactions. Studies on related cobalt(III)-coordinated amino acid esters show that base hydrolysis proceeds at a predictable rate, which can be measured using techniques like pH-stat titrimetry. thieme-connect.de
Transesterification: While less common for this specific compound, the methyl ester can, in principle, undergo transesterification. This reaction involves heating the ester in the presence of another alcohol and a catalyst, typically a strong acid or base. For example, the transesterification of fatty acid methyl esters with amino-alcohols is often catalyzed by sodium methoxide (B1231860) at elevated temperatures. nih.gov Such a transformation could be used to introduce a different alkyl group in place of the methyl group, potentially altering the compound's solubility or reactivity in subsequent steps.
Chemical Modifications of the O-tert-Butyl Ether
The O-tert-butyl ether is primarily a protecting group for the serine side-chain hydroxyl function. Its main "modification" is its cleavage (deprotection) to unmask the alcohol. This group is known for its high stability under a wide range of conditions, particularly basic, reductive, and many oxidative conditions, making it a robust choice for protecting the side chain during manipulations of the amine and carboxyl groups. youtube.com
Cleavage of the tert-butyl ether is almost exclusively achieved under acidic conditions. The mechanism proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation (an Sₙ1-type cleavage). youtube.com A variety of reagents can effect this transformation, with the choice often depending on the desired selectivity and the presence of other acid-labile groups.
| Reagent(s) | Conditions | Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Anhydrous, often with scavengers (e.g., water, TIS) | Commonly used in peptide synthesis; cleaves most tert-butyl-based groups (Boc, tBu ester). | peptide.comwikipedia.org |
| Hydrogen Bromide (HBr) | In acetic acid | Strong acidic conditions. | wikipedia.org |
| Hydrochloric Acid (HCl) | 4 N solution | Strong aqueous acid. | wikipedia.org |
| Cerium(III) chloride / Sodium Iodide (CeCl₃·7H₂O/NaI) | Acetonitrile (B52724) | A Lewis acid system reported to be suitable for deprotection. | organic-chemistry.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | A Lewis acid used for selective deprotection of tert-butyl esters, but can also cleave ethers. | researchgate.net |
| Aqueous Phosphoric Acid | - | Reported as a mild and environmentally benign reagent for cleaving tert-butyl ethers and esters. | organic-chemistry.org |
Redox Chemistry Pertaining to the Compound and its Derivatives
The functional groups present in this compound are generally robust and not susceptible to common redox transformations. The tert-butyl ether is highly resistant to oxidation. However, redox chemistry can be performed on derivatives of the compound, particularly involving the ester functionality.
A significant redox reaction is the reduction of the methyl ester group. In a derivative such as N-Boc-L-serine methyl ester, the ester can be selectively reduced to the corresponding aldehyde, known as a serinal derivative. This transformation is typically accomplished using a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). orgsyn.org The resulting N-protected serinal is a valuable chiral building block for the synthesis of complex natural products. orgsyn.org Further reduction would yield the corresponding amino alcohol.
While the parent compound is stable, redox reactions can be relevant in other contexts. For example, the biosynthesis of serine from glucose is a net oxidative process requiring the conversion of the redox cofactor NAD⁺ to NADH. nih.gov In a different synthetic context, a related 3-iodoalanine derivative can be converted to a serine derivative via hydrolysis, demonstrating a functional group interconversion that, while not a redox reaction itself, is part of broader synthetic strategies that may involve redox steps elsewhere. acs.org
Exploration of Stereospecific and Stereoselective Reactions
As a chiral molecule, typically derived from either L- or D-serine, this compound is a valuable building block for stereocontrolled synthesis. The inherent stereocenter at the α-carbon can influence the stereochemical outcome of subsequent reactions.
Synthetic procedures involving this compound are often designed to preserve the initial stereochemical integrity. For example, the preparation of N-Boc-L-serine methyl ester from L-serine can be achieved with high enantiomeric purity, and this chirality is maintained during subsequent transformations like reduction to the aldehyde. orgsyn.org The resulting enantiomerically pure serinal derivatives can then be used in homologation reactions, such as olefinations, without significant racemization. orgsyn.org
Furthermore, the compound can be a substrate in reactions that generate new stereocenters in a controlled manner. The synthesis of related compounds has been optimized to achieve high stereoselectivity and enantiopurity. nih.gov Biocatalysis, in particular, offers powerful tools for stereoselective transformations. The use of enzymes like ketoreductases (KREDs) has enabled highly diastereoselective reactions in the synthesis of complex molecules derived from amino acids. nih.gov The stereochemistry of the starting material is crucial for directing the synthesis towards the desired biologically active isomer.
Advanced Applications in Contemporary Organic Synthesis
Utilization in Peptide and Peptidomimetic Synthesis
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, enhancing their proteolytic stability, and fine-tuning their biological activity. Methyl 2-amino-3-(tert-butoxy)propanoate serves as a key starting material for the introduction of O-alkylated serine residues into peptide chains, a modification that can have profound effects on peptide structure and function.
Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. beilstein-journals.orgnih.gov The tert-butyl group of this compound is a standard side-chain protecting group in the widely used Fmoc/tBu SPPS strategy. nih.govub.edu This strategy relies on the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive side chains. beilstein-journals.orgub.edu
The incorporation of an O-tert-butyl serine residue, derived from its methyl ester precursor, follows the standard SPPS cycle. du.ac.inresearchgate.netbiomatik.com After deprotection of the N-terminal Fmoc group of the growing peptide chain on the resin, the pre-activated O-tert-butyl serine amino acid is coupled. The tert-butoxy (B1229062) group on the serine side chain remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, often containing trifluoroacetic acid (TFA). beilstein-journals.orgpeptide.com
A general protocol for incorporating O-tert-butyl serine into a peptide sequence using Fmoc/tBu SPPS is outlined below:
| Step | Procedure | Reagents and Conditions |
| 1. Resin Swelling | The solid support (e.g., polystyrene resin) is swelled in a suitable solvent. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) biomatik.com |
| 2. Fmoc Deprotection | The N-terminal Fmoc protecting group of the resin-bound peptide is removed. | 20% Piperidine (B6355638) in DMF du.ac.in |
| 3. Washing | The resin is washed to remove excess reagents. | DMF, DCM researchgate.net |
| 4. Coupling | The Fmoc-Ser(tBu)-OH is activated and coupled to the deprotected N-terminus. | Coupling reagents (e.g., HBTU/HOBt/DIPEA), solvent (DMF) nih.gov |
| 5. Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM |
| 6. Repeat | The cycle is repeated to elongate the peptide chain. | - |
| 7. Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all protecting groups (including the O-tert-butyl group) are removed. | Trifluoroacetic acid (TFA)-based cleavage cocktail beilstein-journals.orgpeptide.com |
The stability of the tert-butoxy group to the basic conditions used for Fmoc removal ensures the integrity of the side-chain protection throughout the synthesis.
Design and Synthesis of Peptides with O-Alkyl Serine Residues
For instance, the tert-butoxy group itself can serve as a bulky, non-polar side chain that can probe specific interactions within a receptor binding pocket. Furthermore, the tert-butyl ether can be a precursor to other O-alkylated serine derivatives through selective deprotection and subsequent alkylation, although this is less common than direct incorporation of the desired O-alkylated amino acid. The design of such peptides often involves computational modeling to predict the conformational effects of the O-alkylation and to guide the synthesis of analogs with improved properties. nih.gov
Role as a Chiral Auxiliary and Ligand Precursor in Asymmetric Catalysis
The inherent chirality of this compound, derived from natural L-serine, makes it a valuable chiral building block in asymmetric synthesis. acs.org Its stereocenter can be exploited to control the stereochemical outcome of reactions, either by acting as a chiral auxiliary or by serving as a precursor for the synthesis of chiral ligands for metal-catalyzed transformations.
While direct use as a chiral auxiliary is less documented, its derivatives are instrumental in the synthesis of more complex chiral structures. The amino and carboxyl functionalities provide handles for further chemical manipulation, allowing for the construction of chiral ligands that can coordinate to metal centers and create a chiral environment for asymmetric catalysis. For example, the amino group can be functionalized to create bidentate or polydentate ligands that are crucial for a variety of stereoselective reactions, including hydrogenations, alkylations, and cyclopropanations.
Scaffold for the Synthesis of Complex Heterocycles and Pharmacophores
Heterocyclic compounds are ubiquitous in medicinal chemistry and are core components of a vast number of pharmaceuticals. nih.govmdpi.com this compound provides a versatile scaffold for the synthesis of complex heterocyclic systems and pharmacophores, leveraging its pre-existing stereochemistry and functional groups to construct intricate molecular architectures. nih.govresearchgate.netnih.gov
Construction of Amino Acid Derivatives with Heterocyclic Moieties
The functional groups of this compound can be readily transformed to participate in cyclization reactions, leading to the formation of various heterocyclic rings. The amino group can act as a nucleophile in intramolecular reactions to form nitrogen-containing heterocycles, while the ester can be modified or activated to participate in cyclization cascades.
For example, derivatives of this compound can be used in multi-component reactions to generate highly substituted heterocyclic scaffolds in a single step. researchgate.net The strategic manipulation of the amino and carboxyl groups, often in concert with the side chain, allows for the construction of a diverse array of heterocyclic amino acid derivatives that can be incorporated into peptides or used as standalone pharmacophores.
Building Blocks for Targeted Molecular Libraries
The development of targeted molecular libraries is a key strategy in modern drug discovery. chemscene.com By systematically modifying a core scaffold, chemists can generate a large number of related compounds for high-throughput screening. This compound and its derivatives are excellent starting points for the creation of such libraries.
Its inherent chirality and multiple functionalization points allow for the introduction of diversity at various positions. This enables the synthesis of libraries of compounds with a wide range of structural and electronic properties, increasing the probability of identifying molecules with desired biological activities. The use of this building block ensures that the resulting library members possess a defined stereochemistry, which is crucial for understanding structure-activity relationships and for the development of potent and selective drug candidates.
Further research or access to proprietary databases would be required to obtain the specific analytical information needed to construct the requested scientific article.
Spectroscopic and Advanced Analytical Methodologies in Research
Chromatographic Techniques for Purity, Enantiomeric Excess, and Separation
Chromatographic methods are indispensable in the analysis of "Methyl 2-amino-3-(tert-butoxy)propanoate" and its derivatives, providing critical data on purity, and enabling the separation of enantiomers for the determination of enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of protected amino acids like "this compound". Due to the compound's chirality, chiral HPLC is the definitive method for determining its enantiomeric purity. The success of chiral separations is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.
For N-protected amino acids, including those with tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (FMOC) groups, polysaccharide-based CSPs are particularly effective. windows.netwindows.net Columns such as those based on cellulose (B213188) and amylose (B160209) derivatives can resolve a wide array of these compounds under reversed-phase conditions. windows.netwindows.net For instance, a technical note from Phenomenex details the successful baseline separation of FMOC-Ser(tBu)-OH, a compound structurally similar to the N-FMOC derivative of the target analyte, using a Lux Cellulose-3 column. windows.net The separation was achieved with a mobile phase consisting of acetonitrile (B52724) and aqueous trifluoroacetic acid, demonstrating the capability of this type of CSP for resolving such enantiomers. windows.net
Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., CHIROBIOTIC T), are also well-suited for the chiral resolution of N-blocked amino acids. tandfonline.com Research has shown that for Boc-protected amino acids, reversed-phase mode on these columns is a viable approach. researchgate.net The selection between different CSPs is often empirical, and screening of various columns and mobile phases is a common strategy to achieve optimal separation.
The purity of these compounds is also routinely assessed by HPLC, often using the same or similar systems but with a focus on separating the main component from any synthesis-related impurities or degradation products. Thin-layer chromatography (TLC) is also frequently used as a rapid and simple method for monitoring the progress of reactions during the synthesis of these compounds. orgsyn.org
Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), offers another powerful analytical tool. However, due to the low volatility of amino acids and their derivatives, a derivatization step is necessary prior to analysis. windows.net Silylation is a common derivatization technique where active hydrogens on the amino and hydroxyl groups are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. windows.net This process increases the volatility of the analyte, making it amenable to GC analysis. While specific GC methods for "this compound" are not extensively detailed in the literature, the general approach for amino acid analysis by GC-MS is well-established.
Detailed Research Findings
The following data tables summarize typical chromatographic conditions for the analysis of compounds structurally related to "this compound)".
Table 1: Chiral HPLC Separation of FMOC-Ser(tBu)-OH
This table presents the conditions for the enantiomeric separation of FMOC-Ser(tBu)-OH, a closely related analogue to the N-FMOC derivative of the subject compound.
Interactive Data Table: Chiral HPLC Conditions for FMOC-Ser(tBu)-OH
| Parameter | Value | Reference |
| Compound | FMOC-Ser(tBu)-OH | windows.net |
| Instrument | Agilent® 1100 Series LC system | phenomenex.com |
| Column | Lux® 5 µm Cellulose-3 | windows.net |
| Dimensions | 250 x 4.6 mm | phenomenex.com |
| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (40:60, v/v) | windows.net |
| Flow Rate | 1.0 mL/min | phenomenex.com |
| Temperature | Ambient | phenomenex.com |
| Detection | UV at 220 nm | phenomenex.com |
| Injection Volume | 5 µL | phenomenex.com |
| Retention Time (Rt1) | 8.654 min | windows.net |
| Retention Time (Rt2) | 9.599 min | windows.net |
| Separation Factor (α) | 1.16 | windows.net |
| Resolution (Rs) | 2.87 | windows.net |
Table 2: General Conditions for GC-MS Analysis of Amino Acids
This table outlines a general procedure for the analysis of amino acids by GC-MS following derivatization.
Interactive Data Table: Typical GC-MS Parameters for Derivatized Amino Acids
| Parameter | Typical Condition | Reference |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | windows.net |
| Reaction Conditions | Heating at 100 °C for 4 hours | windows.net |
| GC Column | SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D., 0.18 µm film thickness) | windows.net |
| Carrier Gas | Helium | |
| Ionization Mode | Electron Impact (EI) | |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like Methyl 2-amino-3-(tert-butoxy)propanoate. nih.gov These methods solve approximations of the Schrödinger equation to provide insights into molecular properties. nih.gov
For a molecule such as this, DFT calculations could be used to determine a variety of electronic and geometric parameters. Key outputs would include the optimized molecular geometry, detailing bond lengths and angles, and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. MEP maps are valuable for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical attack.
Furthermore, these calculations yield energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, in a study of related methylenedioxyphenyl-based amide derivatives, DFT calculations were used to determine the HOMO-LUMO energy gap, which provided insights into their electrophilicity and potential to interact with biomolecules. jbcpm.com
Table 1: Representative Data from Quantum Chemical Calculations on Analogous Compounds
| Parameter | N-Boc-L-serine methyl ester nih.gov | N-tert-Butoxycarbonyl-L-threonine nih.gov | Significance for this compound |
| Molecular Weight | 219.23 g/mol | 219.23 g/mol | Provides a fundamental physical property. |
| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)OC | CC@HO | Defines the chemical structure for computational input. |
| InChIKey | SANNKFASHWONFD-LURJTMIESA-N | LLHOYOCAAURYRL-RITPCOANSA-N | Provides a unique structural identifier. |
| Polar Surface Area | 84.9 Ų | Not specified | Indicates potential for intermolecular interactions and solubility. |
This table presents data for closely related compounds to illustrate the types of parameters obtained from quantum chemical calculations. The values for this compound would be expected to be similar but distinct due to the presence of the O-tert-butyl group instead of a hydroxyl group.
Molecular Dynamics and Conformational Analysis
The presence of rotatable single bonds in this compound means it can adopt numerous conformations. Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its most stable, low-energy conformations.
MD simulations model the movement of atoms in a molecule over time, governed by a force field that approximates the potential energy. nih.gov This allows for the exploration of the conformational space available to the molecule. Such studies are crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. For example, a conformational analysis of a protected serine-alanine dipeptide using DFT methods identified numerous stable conformers and the energetic penalties for transitioning between them. nih.gov Similarly, studies on Fmoc-protected O-tert-butyl-L-serine have shown how concentration and temperature can influence the self-assembly into different supramolecular structures, a process governed by molecular conformation. chemrxiv.org
For this compound, a thorough conformational search would reveal the preferred spatial arrangements of the tert-butoxy (B1229062), amino, and methyl ester groups, which would be critical for understanding its interactions with other molecules, such as enzyme active sites.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying the structures and energies of transition states. nih.gov By modeling the reaction pathway, chemists can understand the feasibility of a proposed mechanism and predict reaction outcomes.
For a compound like this compound, which is often used as a building block in the synthesis of more complex molecules, computational studies could model its behavior in various reactions. nih.gov For example, the hydrolysis of the ester group or the removal of the Boc-protecting group could be modeled. organic-chemistry.orgacs.org These studies would involve locating the transition state structure for the reaction and calculating the activation energy barrier. A lower activation energy suggests a faster reaction rate. Such predictive power was demonstrated in the development of a three-component reaction to form difluoroglycine, where computational predictions of reaction pathways and yields were subsequently validated experimentally.
Table 2: Illustrative Reaction Parameters from Computational Studies
| Reaction Type | Computational Method | Key Finding | Relevance to this compound |
| Peptide Bond Formation | DFT | Calculation of activation barriers for coupling reagents. rsc.org | Predicting optimal conditions for using the compound in peptide synthesis. |
| Protecting Group Cleavage | DFT | Modeling the acid-catalyzed removal of a Boc group. acs.org | Understanding the stability and selective deprotection of the amino group. |
| Ester Hydrolysis | MD/DFT | Simulating the interaction with hydrolytic enzymes or reagents. | Predicting the compound's stability under various conditions. |
This table provides examples of how computational studies are applied to reactions involving similar functional groups.
In Silico Approaches to Structure-Activity Relationship (SAR) in Derivatives
While this compound is a single compound, it serves as a scaffold for the synthesis of a wide range of derivatives. mdpi.com In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable for predicting the biological activity of these derivatives and guiding synthetic efforts. jbcpm.comresearchgate.net
QSAR models attempt to correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a mathematical model can be built to predict the activity of new, unsynthesized derivatives. nih.gov
Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is commonly used to predict the binding of a small molecule ligand to the active site of a protein. For derivatives of this compound, docking studies could screen a virtual library of compounds against a specific biological target, prioritizing those with the best predicted binding affinity and interaction profile for synthesis and experimental testing. nih.gov For instance, in a study on aminothiazole derivatives, SAR investigations combined with synthesis led to the identification of potent enzyme inhibitors. researchgate.net
Emerging Research Frontiers and Prospects
Development of Next-Generation Synthetic Methods
The synthesis of Methyl 2-amino-3-(tert-butoxy)propanoate and related protected amino acids is continuously evolving, with a focus on improving efficiency, safety, and environmental sustainability. Traditional methods are being refined and novel approaches are being developed to meet the growing demand for high-purity amino acid derivatives.
One improved method involves a two-step process starting from L-serine. First, L-serine is reacted with methanol (B129727) and thionyl chloride to produce L-serine methyl ester hydrochloride. google.com This intermediate is then reacted with tert-butyl acetate (B1210297) in the presence of a catalyst like perchloric acid and sulfuric acid at room temperature. patsnap.com This liquid-phase method is considered safer and more environmentally friendly as it avoids the use of isobutene gas. The process boasts a high total yield of 72% or more. patsnap.com
Other established routes also begin with the esterification of serine in methanol, often catalyzed by thionyl chloride or gaseous hydrochloric acid, to form the serine methyl ester hydrochloride intermediate. google.comgoogle.com The subsequent tert-butylation of the hydroxyl group is a critical step, which can be achieved using isobutene under acidic catalysis. google.com Researchers are exploring greener and more efficient catalysts and solvent systems to minimize waste and avoid harsh reagents, in line with the principles of green chemistry that are becoming increasingly important in the peptide reagent market. openpr.comub.edu
A comparison of synthetic strategies highlights the trend towards milder conditions and higher yields.
Table 1: Comparison of Synthetic Methods for O-tert-butylated Serine Esters
| Starting Material | Key Reagents | Key Intermediate | Reported Advantages | Reference |
|---|---|---|---|---|
| L-serine | Methanol, Thionyl Chloride, tert-Butyl Acetate, Perchloric Acid, Sulfuric Acid | L-serine methyl ester hydrochloride | Safer (avoids isobutene), pollution-free liquid phase reaction, high yield (>72%). | patsnap.com |
| L-serine | Anhydrous methanol, Thionyl chloride, Isobutene, p-Toluenesulfonic acid | L-serine methyl ester hydrochloride | Detailed step-by-step process for dipeptide module synthesis. | google.com |
| Serine | Anhydrous methanol, HCl gas, Isobutene, Tosic acid | Serine methyl ester hydrochloride | Established industrial method. | google.com |
Diversification of Chemical Applications Beyond Peptide Chemistry
While its primary role is in Solid-Phase Peptide Synthesis (SPPS) nih.gov, the utility of this compound and its parent structure, Boc-L-serine tert-butyl ester, is expanding into other areas of chemical and pharmaceutical research. chemimpex.com
Its structure is valuable for producing a range of bioactive molecules. It is used as a key building block in combinatorial chemistry and drug discovery programs to create libraries of compounds for screening. chemimpex.com For instance, it is an important intermediate in the synthesis of nonnatural α-amino acids through palladium-catalyzed cross-coupling reactions, which are then incorporated into novel therapeutic agents. researchgate.net
Specific applications include:
Enzyme Inhibitors: The compound is used to synthesize specialized molecules that can inhibit enzyme activity, providing tools for studying metabolic pathways and developing new drugs. chemimpex.com
Neuroprotective Drugs: In drug design, it contributes to the creation of more stable and effective therapeutic agents, including those targeting pathways in the nervous system. chemimpex.com
Biotin Synthesis: A related derivative, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, serves as a key intermediate in the synthesis of Biotin (a B vitamin), which is essential in many metabolic processes. scientific.netresearchgate.net
Antitumor Agents: Research has shown that other serine derivatives, such as the sodium salt of N-dichloroacetyl-DL-serine, exhibit antitumor activity by depressing the growth of certain sarcomas in animal models. nih.gov This suggests a potential research direction for novel anticancer drugs based on modified serine scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
The production and use of this compound are being significantly enhanced by its integration into automated synthesis and continuous flow chemistry platforms. americanpeptidesociety.orgflinders.edu.au These technologies offer greater precision, efficiency, and scalability compared to traditional batch processing.
Automated Synthesis: In the context of SPPS, automated synthesizers have revolutionized the production of peptides and proteins. nih.gov These systems use protected amino acids like this compound in pre-programmed, repetitive cycles of coupling and deprotection. americanpeptidesociety.org The use of the Fmoc/t-Bu protecting group strategy is common in these automated platforms. nih.gov Advanced software allows for complex synthesis protocols, efficient use of reagents, and real-time monitoring, which is crucial for producing long or difficult peptide sequences and even glycoproteins. americanpeptidesociety.orgnih.gov
Flow Chemistry: Continuous flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and simplified scale-up. flinders.edu.aupolimi.it Multi-step continuous-flow systems can be used to synthesize complex molecules, including active pharmaceutical ingredients (APIs), by performing sequential transformations. flinders.edu.au For example, flow reactors can be used for the synthesis of β-amino esters, demonstrating the applicability of this technology to amino acid derivatives. researchgate.net The integration of reaction, purification, and analysis steps into a single, continuous process represents a significant leap in manufacturing efficiency for chemicals like this compound and the peptides derived from it. flinders.edu.authieme-connect.de
Table 2: Features of Modern Synthesis Platforms
| Platform | Key Features | Benefits for Amino Acid Derivative Chemistry | Reference |
|---|---|---|---|
| Automated Peptide Synthesizers | Robotic handling, precise reagent delivery, programmable protocols, heating capabilities, software control. | Increased efficiency and purity, reduced manual error, high-throughput synthesis, synthesis of complex peptides. | americanpeptidesociety.orgnih.gov |
| Continuous Flow Chemistry | Microreactors/packed-bed reactors, superior heat/mass transfer, in-line purification and analysis, enhanced safety. | Rapid process optimization, easier scalability, improved reaction control, potential for greener processes. | flinders.edu.aupolimi.itresearchgate.net |
| Automated Fast-Flow Synthesizer (AFPS) | Combines speed of flow chemistry with solid-phase synthesis. | Rapid synthesis of long proteins, site-specific incorporation of unnatural/protected amino acids. | acs.org |
Interdisciplinary Research with Materials Science and Chemical Biology
The unique chemical properties of this compound position it at the intersection of several scientific fields, notably chemical biology and materials science. chemscene.com
Chemical Biology: In chemical biology, the goal is to use chemical tools to study and manipulate biological systems. chemscene.com this compound and its derivatives are instrumental in this field. They are used to synthesize modified peptides and nonnatural amino acids that can act as molecular probes to investigate biological processes. chemimpex.comresearchgate.net For example, incorporating fluorescent amino acid derivatives allows researchers to study protein interactions and localization within cells. evitachem.com Furthermore, its use in synthesizing glycopeptides for research on diseases like Alzheimer's demonstrates its role in understanding complex biological functions at a molecular level. nih.govnih.gov
Materials Science: In materials science, there is growing interest in using amino acids and peptides as building blocks for novel biomaterials and polymers. mdpi.comchemscene.com The defined stereochemistry and versatile functional groups of amino acids allow for the creation of well-ordered, functional materials. While direct applications of this compound in materials science are still emerging, its role in peptide synthesis is relevant. Peptides can self-assemble into highly organized structures like nanofibers and hydrogels, which have potential applications in tissue engineering, drug delivery, and nanotechnology. The ability to precisely control the peptide sequence using building blocks like this protected serine derivative is fundamental to designing these advanced materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for the preparation of Methyl 2-amino-3-(tert-butoxy)propanoate, and what are the critical reaction parameters?
- Methodological Answer : The synthesis often involves multi-step reactions using tert-butoxy-protected intermediates. Key steps include:
- Deprotection/activation : Use of strong bases like potassium tert-butoxide in aprotic solvents (e.g., 2-propanol) to control reaction kinetics .
- Esterification : Methanol or methylating agents under anhydrous conditions to introduce the methyl ester group.
- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) and chromatography (e.g., preparative HPLC) to isolate the product .
- Critical Parameters : pH control during acid/base extractions, solvent polarity for solubility, and reaction temperature to minimize side reactions (e.g., hydrolysis) .
Q. How should researchers characterize the compound’s purity and confirm its structural configuration post-synthesis?
- Methodological Answer :
- Purity : Analytical HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity >95% .
- Structural Confirmation :
- NMR : H and C NMR to verify tert-butoxy, methyl ester, and amino proton environments (e.g., δ ~1.2 ppm for tert-butyl, δ ~3.7 ppm for methoxy) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragment patterns .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer :
- Moisture Sensitivity : Store in sealed containers with desiccants (e.g., molecular sieves) at -20°C to prevent hydrolysis of the ester or tert-butoxy groups .
- Light Sensitivity : Use amber vials to avoid photodegradation of the amino or ester moieties .
Advanced Research Questions
Q. What experimental design approaches can systematically optimize reaction conditions for synthesizing stereoisomers of this compound?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to screen variables (e.g., solvent polarity, base strength, temperature) and identify interactions affecting enantiomeric excess (e.g., chiral HPLC analysis) .
- Chiral Catalysts : Employ enantioselective catalysts (e.g., BINOL-derived ligands) in asymmetric synthesis to enhance stereochemical control .
Q. How can computational reaction path search methods enhance the efficiency of developing novel derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Modeling : Use density functional theory (DFT) to predict transition states and activation energies for tert-butoxy deprotection or esterification steps .
- Machine Learning : Train models on reaction databases to prioritize solvent/base combinations with high predicted yields .
Q. In cases of conflicting literature data on reaction yields, what methodologies can identify the root causes of such discrepancies?
- Methodological Answer :
- Retrosynthetic Analysis : Compare reported routes for differences in protecting group strategies (e.g., Boc vs. Fmoc) or purification methods .
- Process Parameter Screening : Replicate experiments under controlled conditions (e.g., inert atmosphere, strict temperature gradients) to isolate variables like moisture ingress .
Q. What strategies are effective in scaling up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
